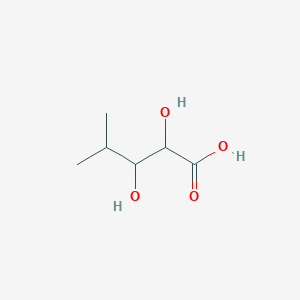
2,3-Dihydroxy-4-methylpentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-4-methylpentanoic acid is a naturally occurring dicarboxylic acid found in various organisms, including plants, mammals, and bacteria
Vorbereitungsmethoden
The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves a multi-step process:
Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol: This step uses sodium borohydride as a reducing agent and acetic acid as a solvent.
Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol: This step employs sodium hypochlorite and sodium hydroxide as oxidizing agents.
Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid: This final step uses sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents.
Analyse Chemischer Reaktionen
2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride, sodium hypochlorite, and sulfuric acid. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.
Medicine: The compound has been investigated for its potential use as a drug to treat diseases like cancer and diabetes.
Wirkmechanismus
The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound appears to have antioxidant properties, which may be beneficial in treating certain diseases.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxy-4-methylpentanoic acid can be compared to other similar compounds, such as:
2-Hydroxy-4-methylpentanoic acid: This compound shares a similar structure but differs in the position and number of hydroxyl groups.
2,3-Dihydroxy-3-methylpentanoic acid: Another similar compound with slight variations in the molecular structure.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2,3-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |
InChI-Schlüssel |
IWXFIKFCUPXJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


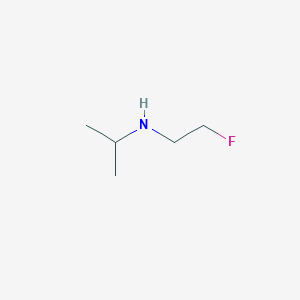


![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
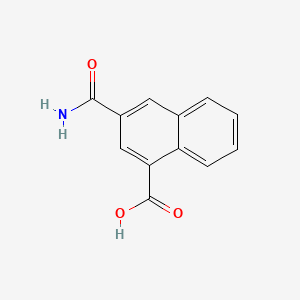
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
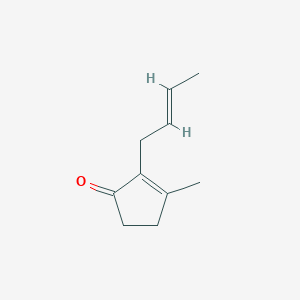

![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
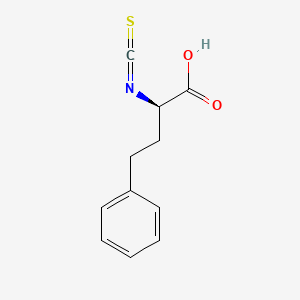
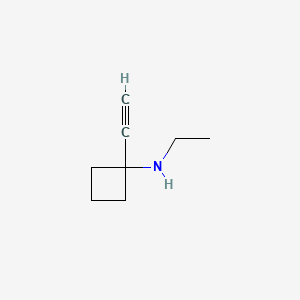
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
